Entacapone is a synthetic organic compound belonging to the nitrocatechol class of chemicals. It acts as a potent, selective, and reversible inhibitor of the enzyme Catechol-O-methyltransferase (COMT) [, ]. This enzyme is involved in the metabolism of catecholamines, such as dopamine, norepinephrine, and epinephrine.
Entacapone is a pharmaceutical compound primarily used in the treatment of Parkinson's disease. It is classified as a catechol-O-methyltransferase inhibitor, which enhances the efficacy of levodopa by preventing its premature metabolism. The chemical structure of Entacapone is represented as N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylamide, with a molecular formula of and a molecular weight of 305.29 g/mol .
The synthesis of Entacapone has evolved over the years, focusing on improving yield and purity. A notable method involves the condensation reaction between 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethylcyanoacetamide in a two-component solvent system, typically toluene and cyclohexane. The process employs piperidine as a catalyst and operates under reflux conditions (88-120 °C) to facilitate the reaction while removing water azeotropically .
The yield of Entacapone can vary based on the specific conditions used, with reported yields exceeding 99% for the E-isomer under optimized conditions. The process is designed to minimize the formation of the Z-isomer, which can affect the purity of the final product .
Entacapone's structure features a cyano group, a nitrophenyl moiety, and diethyl groups contributing to its pharmacological activity. The compound exists in two geometric isomers: E and Z. The E-isomer is predominantly active and is characterized by its specific spatial arrangement that allows it to effectively inhibit catechol-O-methyltransferase .
Entacapone undergoes various chemical reactions during its synthesis. The primary reaction is a Knoevenagel condensation, where an aldehyde reacts with a carbonyl compound in the presence of a base to form an α,β-unsaturated carbonyl compound. This reaction is critical for forming the core structure of Entacapone .
In addition to its synthesis, Entacapone can also undergo demethylation reactions under specific conditions, which may lead to the formation of related compounds or metabolites .
Entacapone functions as a selective inhibitor of catechol-O-methyltransferase, an enzyme responsible for the metabolism of catecholamines such as dopamine. By inhibiting this enzyme, Entacapone increases the availability of levodopa in the brain, thereby enhancing its therapeutic effects in managing Parkinson's disease symptoms . The mechanism involves competitive inhibition where Entacapone binds to the enzyme's active site, preventing substrate access.
These properties are crucial for formulation development and ensuring effective delivery in clinical settings .
Entacapone is primarily used in combination with levodopa and carbidopa for treating Parkinson's disease. Its role as a catechol-O-methyltransferase inhibitor makes it essential for improving motor control in patients experiencing fluctuations in their symptoms . Additionally, ongoing research explores its potential applications beyond Parkinson's disease, including studies on its effects against tuberculosis and dengue virus .
Entacapone is a reversible, peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical for the metabolism of catechol-structured molecules, including the Parkinson's disease therapeutic agent levodopa. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxy position of levodopa, forming the inactive metabolite 3-O-methyldopa (3-OMD). This methylation occurs primarily in extra-cerebral tissues (e.g., gut, liver, kidneys), reducing levodopa bioavailability before it crosses the blood-brain barrier [1] [4].
Entacapone’s nitrocatechol structure enables high-affinity binding to the COMT active site, competitively blocking levodopa’s access. Biochemical studies confirm that entacapone forms a tight complex with COMT and its cofactor magnesium (Mg²⁺), stabilizing the enzyme in an inactive conformation. This inhibition increases levodopa’s plasma half-life by 46% (from 1.5 to 2.2 hours) and its area under the curve (AUC) by 35–46%, significantly enhancing its central delivery [1] [7]. Consequently, peripheral 3-OMD synthesis decreases by approximately 50%, minimizing competition between levodopa and 3-OMD for blood-brain barrier transport [1] [6].
Table 1: Metabolic Effects of Entacapone on Levodopa Pharmacokinetics
Parameter | Levodopa Alone | Levodopa + Entacapone | Change (%) |
---|---|---|---|
Levodopa AUC (h·ng/mL) | 3,620 | 5,280 | +46% |
Levodopa t½ (hours) | 1.5 | 2.0 | +33% |
3-OMD AUC (h·μg/mL) | 455 | 303 | -33% |
DOPAC AUC (h·μg/mL) | 122 | 343 | +181% |
Data derived from human pharmacokinetic studies [7] [1]. DOPAC: 3,4-dihydroxyphenylacetic acid.
The inhibitory efficacy of entacapone is intrinsically linked to its stereochemistry. Its ortho-nitrocatechol moiety allows optimal coordination with COMT’s active site, which comprises a Mg²⁺ ion, hydrophobic residues (e.g., Trp143, Pro174), and SAM. The catechol’s 3-hydroxy group binds directly to Mg²⁺, while the nitro group at position 5 forms hydrogen bonds with Lys144 and Glu90. This configuration positions the nitrocatechol ring for nucleophilic attack by SAM’s methyl group, but entacapone’s electron-withdrawing nitro group reduces the catechol oxygen’s nucleophilicity, preventing methylation [5] [9].
Entacapone exhibits >100-fold selectivity for COMT over other methyltransferases due to its rigid, planar structure that complements COMT’s shallow substrate pocket. The Z-isomer of entacapone (with the nitro group syn to the side chain) is biologically inactive, underscoring the necessity of precise spatial orientation for inhibition. Mutagenesis studies reveal that substituting Glu90 or Lys144 abolishes entacapone binding, confirming the indispensability of these residues [5] [9].
Entacapone and tolcapone are both nitrocatechol-based COMT inhibitors but differ in pharmacokinetics and inhibitory potency. Tolcapone has a 2–3-hour elimination half-life and crosses the blood-brain barrier, inhibiting central COMT. In contrast, entacapone has a shorter half-life (0.4–0.7 hours for α-phase; 1.6–3.4 hours for β-phase) and acts peripherally due to high plasma protein binding and limited blood-brain barrier penetration [5] [6].
Kinetic analyses show tolcapone achieves 80–90% peak COMT inhibition in vivo versus 65% for entacapone. Consequently, tolcapone increases levodopa AUC by 60–90%, nearly double the effect of entacapone (35–46%). Clinically, a Cochrane meta-analysis of 2,566 Parkinson’s patients demonstrated tolcapone’s superiority: it increased ON-time by 2.1 hours versus 1.0 hour for entacapone and reduced OFF-time by 2.2 hours versus 1.1 hours [2] [5]. However, tolcapone’s central inhibition and hepatotoxicity risk restrict its use to entacapone-refractory cases [5].
Table 2: Pharmacokinetic and Efficacy Comparison of COMT Inhibitors
Parameter | Entacapone | Tolcapone |
---|---|---|
Elimination Half-life (h) | 0.4–3.4 | 2.0–3.0 |
Peak COMT Inhibition (%) | 65% | 80–90% |
Levodopa AUC Increase (%) | 35–46% | 60–90% |
ON-time Increase (hours) | 1.0–1.5 | 2.0–2.5 |
Blood-Brain Barrier Penetration | Negligible | Moderate |
Data synthesized from clinical trials and pharmacokinetic studies [2] [5] [6].
By inhibiting COMT, entacapone profoundly alters levodopa metabolism. It reduces 3-OMD generation by 33–50%, lowering plasma 3-OMD concentrations from ~455 h·μg/mL to ~303 h·μg/mL. This mitigates 3-OMD’s competition with levodopa for large neutral amino acid transporters (LAT-1) at the blood-brain barrier, enhancing central levodopa uptake [1] [6].
Entacapone also stabilizes plasma levodopa levels. When co-administered with controlled-release levodopa/carbidopa (Sinemet CR), it increases levodopa AUC by 39% (11,802 vs. 8,465 ng·h/mL) and reduces peak-to-trough fluctuations by 25%. This translates to more consistent dopaminergic stimulation, minimizing motor fluctuations ("wearing-off") [6] [3]. The effect is synergistic with dopa-decarboxylase inhibitors (e.g., carbidopa), which reduce levodopa conversion to dopamine peripherally. Together, they extend levodopa’s effective half-life, allowing dose reductions of 10–30% in clinical practice [4] [6].
Table 3: Levodopa Pharmacokinetic Parameters with Adjunctive Entacapone
Parameter | Levodopa/DDCI Alone | Levodopa/DDCI + Entacapone | Change |
---|---|---|---|
Average Cₘᵢₙ (ng/mL) | 285 | 478 | +68% |
Plasma Fluctuation Index | 2.1 | 1.6 | -24% |
3-OMD Formation (AUC %) | 100% | 50–67% | -33–50% |
DDCI: Dopa-decarboxylase inhibitor (e.g., carbidopa). Data from controlled clinical pharmacokinetic trials [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7